

An In-depth Technical Guide to 5-trans U-46619

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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B1257229

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Introduction

5-trans U-46619 is a synthetic prostaglandin analogue. It is the geometric isomer of the well-characterized compound U-46619, which is a potent and stable agonist of the thromboxane A₂ (TP) receptor. While U-46619 is extensively used in research to study TP receptor-mediated signaling and physiological responses, **5-trans U-46619** is primarily recognized for its inhibitory activity against microsomal prostaglandin E₂ synthase-1 (mPGES-1). Due to the common presence of **5-trans U-46619** as an impurity in preparations of U-46619, understanding its distinct pharmacological profile is crucial for the accurate interpretation of experimental results.

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **5-trans U-46619**, with a comparative analysis to its cis-isomer, U-46619.

Chemical and Physical Properties

The fundamental characteristics of **5-trans U-46619** and its cis-isomer are detailed below.

Property	5-trans U-46619	U-46619 (cis-isomer)
Formal Name	9,11-dideoxy-9 α ,11 α -methanoepoxy-prosta-5E,13E-dien-1-oic acid	(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid
CAS Number	330796-58-2	56985-40-1
Molecular Formula	C ₂₁ H ₃₄ O ₄	C ₂₁ H ₃₄ O ₄
Molecular Weight	350.5 g/mol	350.5 g/mol
Appearance	Typically a solution in methyl acetate	Typically a solution in methyl acetate
Purity	>98%	≥98%
Solubility	Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)	Soluble in methyl acetate

Pharmacology and Mechanism of Action

The biological activities of **5-trans U-46619** and its cis-isomer, U-46619, are distinct, primarily targeting different enzymes and receptors within the prostanoid signaling cascade.

5-trans U-46619: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

The principal reported biological activity of **5-trans U-46619** is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

While a precise IC₅₀ value for **5-trans U-46619** against mPGES-1 is not readily available in the current literature, it has been shown to inhibit mPGES-1 at a concentration of 10 μ M[1]. One report suggests that **5-trans U-46619** is approximately half as potent as its 5-cis counterpart in inhibiting prostaglandin E synthase[2]. However, other studies indicate that the 5-cis isomer (U-

46619) does not inhibit mPGES-1, highlighting the critical importance of isomeric purity in such assessments[3].

U-46619 (cis-isomer): Thromboxane A2 (TP) Receptor Agonism

In contrast to its trans-isomer, U-46619 is a potent and selective agonist of the thromboxane A2 (TP) receptor. The TP receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to various physiological effects, including platelet aggregation, vasoconstriction, and smooth muscle contraction[4].

The potency of U-46619 as a TP receptor agonist has been quantified in various functional assays:

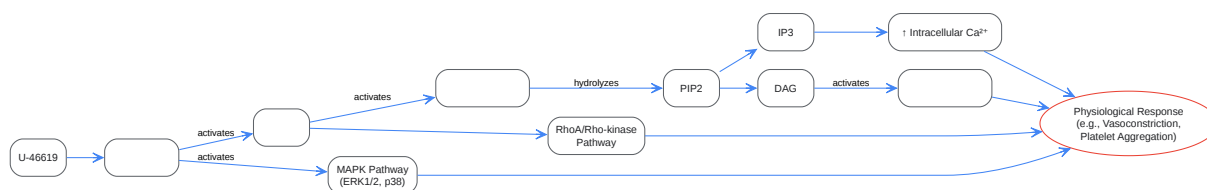
Assay	EC ₅₀ Value	Reference
TP Receptor Activation	35 nM	[3][5][6]
Platelet Shape Change	13 nM - 35 nM	[7][8]
Platelet Aggregation	0.58 µM - 1.31 µM	[7][8]

The significant difference in the primary biological targets of the cis and trans isomers underscores the necessity of using isomerically pure compounds in research to avoid confounding results.

Signaling Pathways

U-46619 (cis-isomer) TP Receptor Signaling Pathway

Activation of the TP receptor by U-46619 initiates a well-defined signaling cascade. The receptor primarily couples to Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream effectors such as RhoA/Rho-kinase and mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, culminating in physiological responses like smooth muscle contraction and platelet aggregation[8][9].

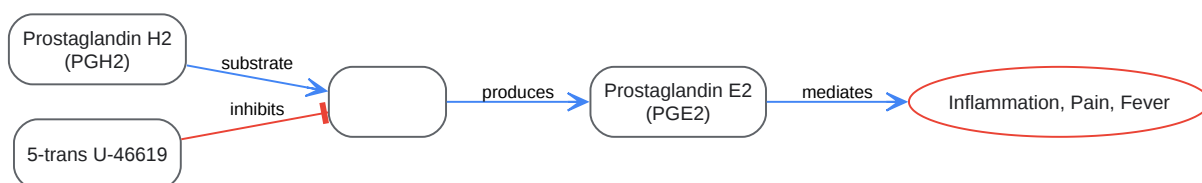


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U-46619 (cis-isomer) induced TP receptor signaling cascade.

5-trans U-46619 mPGES-1 Inhibition Pathway

5-trans U-46619 acts as an inhibitor of mPGES-1, thereby blocking the conversion of PGH2 to PGE2. This action reduces the localized production of PGE2, a key inflammatory mediator.



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Inhibitory action of **5-trans U-46619** on mPGES-1.

Experimental Protocols

Detailed methodologies for assessing the biological activities of **5-trans U-46619** and related compounds are provided below.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This cell-free assay measures the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by recombinant mPGES-1.

Materials:

- Recombinant human mPGES-1
- Prostaglandin H2 (PGH2) substrate
- Test compound (**5-trans U-46619**) and vehicle control (e.g., DMSO)
- Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing glutathione)
- Stop solution (e.g., a solution of FeCl₂ in an appropriate buffer)
- PGE2 ELISA kit

Procedure:

- Prepare serial dilutions of the test compound in the reaction buffer.
- In a microplate, add the recombinant mPGES-1 enzyme to each well.
- Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
- Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
- Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) on ice.
- Terminate the reaction by adding the stop solution.
- Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Thromboxane A₂ (TP) Receptor Functional Assay (Calcium Mobilization)

This cell-based assay measures the ability of a test compound to induce an increase in intracellular calcium via TP receptor activation.

Materials:

- A cell line stably expressing the human TP receptor (e.g., HEK293 or CHO cells)
- Cell culture medium and supplements
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- Test compound (U-46619 or **5-trans U-46619**) and vehicle control
- A fluorescence plate reader capable of kinetic measurements

Procedure:

- Culture the TP receptor-expressing cells to an appropriate confluency in a multi-well plate.
- Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- Wash the cells with the assay buffer to remove any excess dye.
- Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Prepare serial dilutions of the test compound in the assay buffer.
- Establish a baseline fluorescence reading for each well.

- Add the diluted test compound or vehicle control to the wells and immediately begin kinetic fluorescence readings.
- Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
- Calculate the peak fluorescence response for each concentration of the test compound.
- Determine the EC₅₀ value by plotting the peak response against the log concentration of the test compound and fitting the data to a dose-response curve.

Conclusion

5-trans U-46619 is a valuable research tool with a distinct pharmacological profile from its more commonly studied cis-isomer, U-46619. Its primary activity as an inhibitor of mPGES-1 makes it relevant for studies on inflammation and prostaglandin E2-mediated pathways. In contrast, U-46619 is a potent TP receptor agonist, widely used to investigate thromboxane A2 signaling. The information and protocols provided in this guide are intended to assist researchers in designing and interpreting experiments involving these compounds, emphasizing the critical importance of isomeric purity for obtaining accurate and reproducible data. Further research is warranted to fully elucidate the quantitative inhibitory potency of **5-trans U-46619** on mPGES-1 and to definitively characterize its activity, if any, at the TP receptor.

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